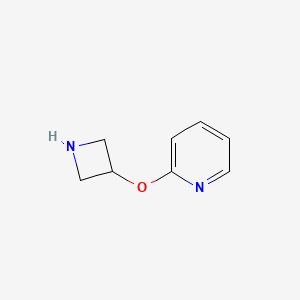
2-(Azetidin-3-iloxi)piridina
Descripción general
Descripción
2-(Azetidin-3-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring bonded to an azetidine moiety through an oxygen atom
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yloxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yloxy)pyridine typically involves the reaction of pyridine derivatives with azetidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an azetidine derivative in the presence of a base. The reaction conditions often include solvents like dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of 2-(Azetidin-3-yloxy)pyridine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azetidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced azetidine rings .
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yloxy)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or interference with receptor-ligand interactions .
Comparación Con Compuestos Similares
- 2-(Azetidin-3-yloxy)quinoline
- 2-(Azetidin-3-yloxy)benzene
- 2-(Azetidin-3-yloxy)pyrimidine
Comparison: 2-(Azetidin-3-yloxy)pyridine is unique due to its combination of the pyridine ring and azetidine moiety, which imparts distinct chemical and biological properties. Compared to 2-(Azetidin-3-yloxy)quinoline, it has a simpler structure, making it easier to synthesize and modify. Compared to 2-(Azetidin-3-yloxy)benzene, it offers better solubility and reactivity due to the presence of the nitrogen atom in the pyridine ring. Compared to 2-(Azetidin-3-yloxy)pyrimidine, it has different electronic properties, which can influence its reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
2-(azetidin-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-4-10-8(3-1)11-7-5-9-6-7/h1-4,7,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMCPYJKGBZIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731932 | |
| Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897086-94-1 | |
| Record name | 2-(3-Azetidinyloxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)


![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)



![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)

